ポナズリル

概要

説明

ポナズリルは、主に獣医学で使用されるトリアジン系抗原虫剤です。 それは様々な原虫感染症、特にサルコシスティス・ニューロナが引き起こす馬の原虫性髄脊髄炎に有効です 。ポナズリルは、血液脳関門を通過する能力で知られており、中枢神経系感染症の治療に特に効果的です。

2. 製法

合成経路と反応条件: ポナズリルの合成には、いくつかの重要なステップが含まれます。

3-メチル-4-(4-フェノキシトリフルオロメチルスルフィド)-ニトロベンゼンの合成: このステップは、3-メチル-4-ニトロフェノールと4-フェノキシトリフルオロメチルスルフィドを特定の条件下で反応させることから始まります。

3-メチル-4-(4-フェノキシトリフルオロメチルスルフィド)-アニリンへの還元: ニトロ基は、メタノール中、アルミニウム粉末と塩化アンモニウムなどの還元剤を使用してアミンに還元されます.

3-メチル-4-(4-フェノキシトリフルオロメチルスルフィド)-フェニルイソシアネートの生成: このステップは、アニリン誘導体と適切なイソシアネート化剤を反応させることから始まります。

1-[3-メチル-4-(4-フェノキシトリフルオロメチルスルフィド)-m-メチルフェニル]-1,3,5-トリアジン-2,4,6-トリオンの環化: この中間体はその後、環化してトリアジン環を形成します.

工業生産方法: ポナズリルの工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。このプロセスは、ホスゲンやトリホスゲンなどの危険な試薬の使用を避けることで、より安全で環境に優しいものとなっています。 工業生産におけるポナズリルの全体的な収率は、60%を超える場合があります .

科学的研究の応用

Ponazuril has a wide range of scientific research applications:

Veterinary Medicine: It is primarily used to treat equine protozoal myeloencephalitis in horses.

Pharmacokinetics Studies: Research has been conducted to understand the pharmacokinetics, bioavailability, and excretion of ponazuril in various animals, including piglets.

Parasitology: Ponazuril is used in studies related to protozoal infections and their treatment.

作用機序

ポナズリルは、原虫の生化学的経路を阻害することで効果を発揮します。 具体的には、原虫の核酸産生に不可欠なピリミジンの合成に関与する酵素を阻害します . この阻害はDNAの形成を妨げ、原虫の死につながります .

類似化合物:

トルトラズリル: ポナズリルはトルトラズリルの代謝物であり、同様の抗原虫作用を共有しています.

ジクラズリル: 獣医学で使用されるもう1つのトリアジン系抗原虫剤です。

クラズリル: ポナズリルと同様に、クラズリルは動物の原虫感染症の治療に使用されます。

独自性: ポナズリルは、血液脳関門を通過する能力と、中枢神経系感染症の治療における有効性から、類似の化合物の中でも際立った存在となっています .

生化学分析

Biochemical Properties

Ponazuril interacts with the biochemical pathways of protozoa . Specifically, it inhibits the enzyme responsible for the synthesis of pyrimidines, which are crucial for nucleic acid production in protozoa . This interference with the biochemical pathways of protozoa helps manage and control these infections effectively .

Cellular Effects

Ponazuril has a significant impact on various types of cells and cellular processes. It inhibits the replication of protozoa, thereby managing and controlling these infections effectively . It is particularly effective against the asexual reproduction stage (tachyzoites) of protozoan life cycles, crucial for controlling acute infections and reducing clinical symptoms .

Molecular Mechanism

The molecular mechanism of action of Ponazuril involves inhibiting the activity of certain enzymes essential for the replication of the protozoa’s nucleic acids . It interferes with the parasite’s mitochondrial electron transport chain, affecting the energy metabolism of the parasite, effectively inhibiting its ability to reproduce and survive within the host .

Temporal Effects in Laboratory Settings

In laboratory settings, Ponazuril exhibits a Michaelis-Menten elimination with a Michaelis-Menten constant K m and maximum metabolic rate V m of 10.8 μg/mL and 0.083 mg/kg/h . These findings indicate a good oral absorption of Ponazuril with nonlinear disposition and slow excretion largely via feces, implying sustained drug concentration in vivo and long-lasting anticoccidial effects .

Dosage Effects in Animal Models

In animal models, the effects of Ponazuril vary with different dosages. For instance, when treatment was delayed up to 6 days post-infection, animals treated with a low dose (10 mg/kg) of Ponazuril were more likely to succumb to fatal toxoplasmosis (40%) than those treated at higher doses (20-50 mg/kg; 0 mortalities) .

Metabolic Pathways

Ponazuril is metabolized in the liver, primarily via oxidative processes . The metabolism of Ponazuril does not result in the generation of active metabolites, which means that the parent compound is the primary form exerting the pharmacological effects .

Transport and Distribution

Ponazuril is known for its excellent tissue penetration, crucial for reaching the intracellular parasites it targets . It distributes widely throughout the body, including the central nervous system, which is particularly important for treating conditions like equine protozoal myeloencephalitis (EPM) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ponazuril involves several key steps:

Synthesis of 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-nitrobenzene: This step involves the reaction of 3-methyl-4-nitrophenol with 4-phenoxy trifluoromethyl sulfide under specific conditions.

Reduction to 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-aniline: The nitro group is reduced to an amine using a reducing agent such as aluminium powder and ammonium chloride in methanol.

Formation of 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-phenyl isocyanate: This step involves the reaction of the aniline derivative with a suitable isocyanating agent.

Cyclization to form 1-[3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-m-methylphenyl]-1,3,5-triazine-2,4,6-trione: This intermediate is then cyclized to form the triazine ring.

Industrial Production Methods: The industrial production of ponazuril follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of hazardous reagents like phosgene and triphosgene, making it safer and more environmentally friendly. The overall yield of ponazuril in industrial production can reach above 60% .

化学反応の分析

反応の種類: ポナズリルは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ポナズリルは、特定の条件下で酸化されて、様々な酸化生成物を形成することができます。

還元: 中間段階のニトロ基はアミンに還元することができます。

置換: 使用される試薬に応じて、芳香環上で様々な置換反応が起こることがあります。

一般的な試薬と条件:

還元剤: メタノール中、アルミニウム粉末と塩化アンモニウムが還元反応に一般的に使用されます.

イソシアネート化剤: 適切なイソシアネート化剤は、イソシアネート中間体の生成に使用されます。

主な生成物: これらの反応から生成される主な生成物は、ポナズリルそのものであり、合成プロセス中に様々な中間体が形成されます。

4. 科学研究の応用

ポナズリルは、幅広い科学研究の応用範囲を持っています。

獣医学: それは主に、馬の原虫性髄脊髄炎の治療に使用されます.

薬物動態学的研究: 子豚を含む様々な動物におけるポナズリルの薬物動態学、バイオアベイラビリティ、排泄を理解するための研究が行われています.

寄生虫学: ポナズリルは、原虫感染症とその治療に関する研究に使用されます。

類似化合物との比較

Toltrazuril: Ponazuril is a metabolite of toltrazuril and shares similar antiprotozoal properties.

Diclazuril: Another triazine-based antiprotozoal compound used in veterinary medicine.

Clazuril: Similar to ponazuril, clazuril is used to treat protozoal infections in animals.

Uniqueness: Ponazuril’s ability to cross the blood-brain barrier and its effectiveness in treating central nervous system infections make it unique among similar compounds .

特性

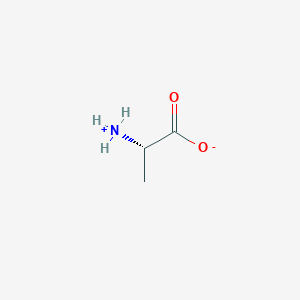

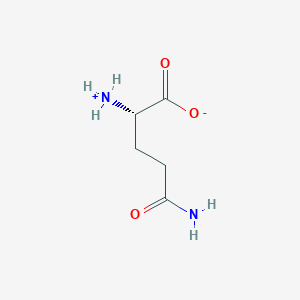

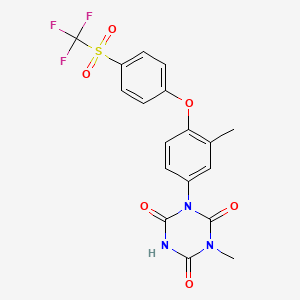

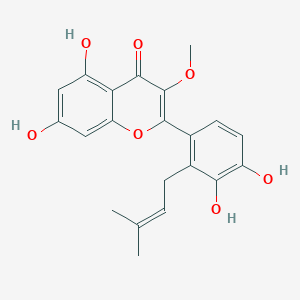

IUPAC Name |

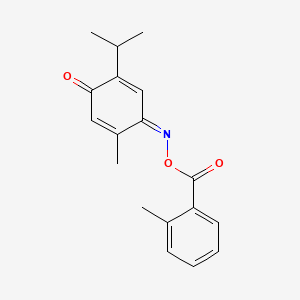

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUNOIXRZNJNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048958 | |

| Record name | Toltrazuril sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69004-04-2 | |

| Record name | Ponazuril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69004-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ponazuril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponazuril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Toltrazuril sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69004-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPW84AS66U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ponazuril, a triazine antiprotozoal, is believed to primarily target the apicoplast of apicomplexan parasites. The apicoplast is a vital organelle derived from algae, essential for various metabolic functions, including fatty acid synthesis. []

A: Inhibiting the apicoplast disrupts essential metabolic pathways, ultimately leading to parasite death. Studies using Neospora caninum and Sarcocystis neurona, both apicomplexan parasites, have shown that ponazuril treatment induces vacuole formation and degeneration in developing tachyzoites and merozoites. [] Additionally, ponazuril appears to interfere with cytokinesis, the process of cell division, leading to the formation of multinucleate schizonts. [, ]

A: Ponazuril (Toltrazuril sulfone) has the molecular formula C18H14F3N3O6S and a molecular weight of 457.39 g/mol. []

A: Yes, structural characterization of ponazuril has been achieved using techniques like 1H-NMR spectroscopy and mass spectrometry. []

A: Studies indicate that ponazuril remains stable in plasma samples stored at -80°C for up to four weeks. Beyond this timeframe, minimal loss (less than 5%) is observed until day 70, with a slightly higher loss (around 6%) observed at day 77 and 84. []

ANone: This section is not applicable as the provided research papers do not describe any catalytic properties or applications of ponazuril. Ponazuril is primarily recognized for its antiprotozoal activity.

ANone: This section is not applicable as the provided research papers do not delve into the computational chemistry or modeling aspects of ponazuril.

ANone: While the provided research focuses on ponazuril, it primarily investigates its pharmacokinetic properties and efficacy in various species. Further research is needed to fully understand the impact of specific structural modifications on ponazuril's activity, potency, and selectivity.

A: Ponazuril exhibits poor water solubility, posing a challenge for its formulation and administration. Researchers have explored the use of co-solvents like corn oil to enhance its solubility and bioavailability. Co-administration of ponazuril with corn oil in horses resulted in significantly higher serum and cerebrospinal fluid concentrations compared to administration without corn oil. []

A: Ponazuril demonstrates favorable oral absorption across various species, including horses [, , , ], cattle [], piglets [, , ], goats [], llamas [], green turtles [], peafowl [], cats [], and tortoises []. Following oral administration, ponazuril is distributed widely in the body, achieving therapeutic concentrations in the serum and cerebrospinal fluid (CSF). The primary route of excretion for ponazuril is through feces, with minimal amounts excreted in urine. []

A: The elimination half-life of ponazuril varies across species. In horses, the reported half-life is approximately 4.3 days. [] In piglets, the half-life was found to be 135.28 hours. [] The half-life in goats was determined to be 129 hours. []

A: Ponazuril exhibits a long elimination half-life and slow excretion, primarily via feces, leading to sustained drug concentrations in vivo and contributing to its long-lasting anticoccidial effects. []

A: Research indicates that ponazuril is effective in treating EPM in horses, a debilitating neurological disease primarily caused by Sarcocystis neurona. In a study involving 101 horses with naturally occurring EPM, 62% of the horses met the criteria for successful treatment following a 28-day course of ponazuril at either 5 or 10 mg/kg body weight. [] Prophylactic administration of ponazuril also showed promise in reducing clinical signs and delaying seroconversion in horses experimentally infected with S. neurona. []

A: Ponazuril effectively inhibits the growth of Toxoplasma gondii tachyzoites in cell culture. At concentrations of 5.0, 1.0, and 0.1 μg/ml, ponazuril significantly reduced tachyzoite production. []

A: Research is ongoing to determine the efficacy of ponazuril in treating naturally acquired coccidiosis in lambs. Preliminary findings suggest that ponazuril shows promise in reducing fecal oocyst shedding, improving fecal consistency, and enhancing lamb growth performance. []

ANone: The provided research predominantly focuses on ponazuril's pharmacokinetics, efficacy, and safety profiles. Further investigation is required to elucidate specific resistance mechanisms and potential cross-resistance with other antiprotozoal compounds.

A: Studies in horses indicate that ponazuril is well-tolerated, even at dosages exceeding the recommended clinical dose. In a safety study, horses treated with ponazuril at up to six times the recommended dosage for up to 56 days showed minimal adverse effects. [] The most common observation was soft stools, which also occurred in control animals. While some minor changes in blood parameters were noted, these changes were not clinically significant and all values remained within the normal reference range. []

ANone: The current research primarily focuses on oral administration of ponazuril. Further research exploring alternative drug delivery systems and targeted therapies could potentially enhance its efficacy and minimize potential side effects.

ANone: More research is needed to identify reliable biomarkers for predicting ponazuril efficacy, monitoring treatment response, and detecting potential adverse effects. Current research primarily relies on clinical signs, serological testing, and microscopic examination of fecal samples to assess treatment response.

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the analysis of ponazuril in biological samples, including plasma, serum, and CSF. [, , , , , , , , , , , , ] This method offers high sensitivity and selectivity for accurate quantification of ponazuril.

ANone: Further research is needed to fully understand the potential environmental impact and degradation pathways of ponazuril. Evaluating its ecotoxicological effects and developing strategies to mitigate any negative impacts on the environment are crucial aspects of responsible drug development.

A: Ponazuril exhibits poor water solubility. To enhance its solubility, researchers have investigated the use of co-solvents like corn oil. The co-administration of ponazuril with corn oil in horses led to significantly higher serum and CSF concentrations compared to administration without corn oil. [, ]

A: The research papers highlight the use of validated analytical methods, such as HPLC, to ensure accurate and reliable quantification of ponazuril in biological samples. These methods adhere to established guidelines for analytical method validation, ensuring accuracy, precision, and specificity. []

ANone: While not explicitly discussed in the provided research, maintaining stringent quality control and assurance measures is crucial throughout the development, manufacturing, and distribution of ponazuril to ensure consistency, safety, and efficacy.

A: Research suggests that ponazuril treatment can influence the immune response in horses infected with S. neurona. Prophylactic administration of ponazuril at a dosage of 5.0 mg/kg significantly decreased intrathecal antibody responses to S. neurona in experimentally infected horses. [] Additionally, horses treated with ponazuril showed a decrease in immunoglobulin index in CSF, suggesting a modulation of the immune response. []

ANone: The interaction of ponazuril with drug transporters has not been extensively studied in the provided research. Further investigation is needed to determine if ponazuril interacts with drug transporters and whether these interactions impact its pharmacokinetic profile and efficacy.

ANone: Detailed information regarding ponazuril's potential to induce or inhibit drug-metabolizing enzymes is limited in the provided research. Additional studies are needed to explore these interactions and understand their clinical relevance.

ANone: The research primarily focuses on the pharmacological aspects of ponazuril. Further studies are needed to comprehensively evaluate its biocompatibility and biodegradability, crucial factors for assessing its long-term safety and environmental impact.

- Second-generation treatments: These include triazine agents like diclazuril. A diclazuril-based topical feed dressing formulation was approved by the FDA in 2011 for EPM treatment. []

ANone: The research does not provide information on specific recycling or waste management strategies for ponazuril. Implementing environmentally friendly practices for disposal and exploring recycling options are essential considerations for minimizing the environmental impact of pharmaceuticals.

ANone: Continued research on ponazuril relies on advanced research infrastructure and resources, including well-equipped laboratories, access to animal models, and collaboration among researchers from diverse disciplines.

A: Ponazuril represents a significant advancement in the treatment of apicomplexan parasitic diseases. Its development stemmed from research on toltrazuril, a related triazine antiprotozoal agent. The FDA approval of ponazuril for treating equine protozoal myeloencephalitis (EPM) in 2001 marked a significant milestone in veterinary medicine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)](/img/structure/B1678971.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)